

Application Notes and Protocols for Plasma Cell Detection Using VS38

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The VS38 antibody is a valuable tool for the identification of normal and neoplastic plasma cells. It recognizes Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), also known as p63, an intracellular protein located in the rough endoplasmic reticulum.[1] This specific localization makes VS38 an excellent marker for plasma cells, which have a highly developed endoplasmic reticulum to support their primary function of antibody secretion.

A significant advantage of VS38 is its utility in contexts where the standard plasma cell marker, CD38, may be compromised. For instance, in patients with multiple myeloma undergoing treatment with CD38-targeted monoclonal antibody therapies like daratumumab, the CD38 epitope can be masked, leading to difficulties in detecting plasma cells by flow cytometry.[1][2] VS38, being an intracellular marker, is unaffected by such treatments and provides a reliable alternative for plasma cell identification and enumeration.[2][3] This makes it particularly useful for monitoring minimal residual disease (MRD) in these patients.

These application notes provide detailed protocols for the use of the VS38 antibody (clone VS38c) in both flow cytometry and immunohistochemistry for the detection of plasma cells.

Data Presentation



Table 1: VS38 (Clone VS38c) Antibody Information

Characteristic	Description	
Antigen	Cytoskeleton-Linking Membrane Protein 63 (CLIMP-63), p63	
Cellular Localization	Rough Endoplasmic Reticulum	
Molecular Weight	~63 kDa	
Antibody Type	Mouse Monoclonal	
Isotype	lgG1, kappa	
Recommended Applications	Flow Cytometry, Immunohistochemistry (FFPE)	

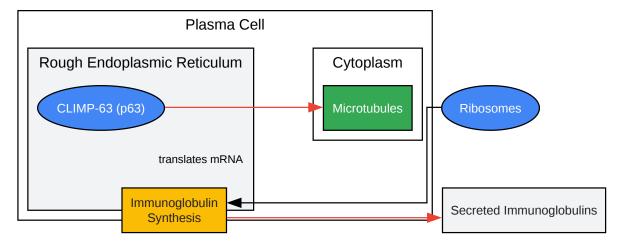
Table 2: Comparison of VS38 and CD38 for Plasma Cell Detection in Multiple Myeloma (Post-Daratumumab Therapy)

Parameter	VS38	CD38	Reference
Target	CLIMP-63 (intracellular)	ADP-ribosyl cyclase (cell surface)	
Detection in Daratumumab- Treated Patients	Reliable and consistent	Often masked or downregulated, leading to false negatives	
Median Fluorescence Intensity (MFI) on Plasma Cells	Strong and stable	Significantly reduced	<u>.</u>
Utility for MRD Monitoring	High	Limited post-therapy	

Signaling Pathways and Experimental Workflows



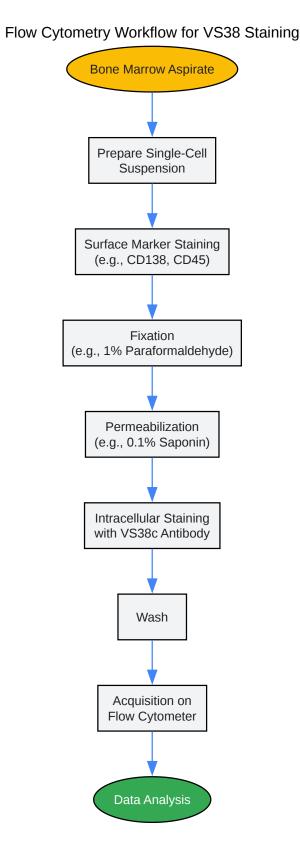
Cellular Localization and Function of CLIMP-63



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Caption: Cellular role of CLIMP-63 in plasma cells.

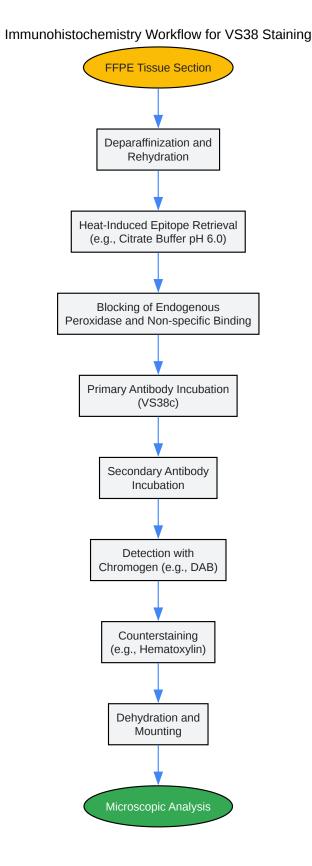




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Caption: Workflow for intracellular VS38 staining by flow cytometry.





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Caption: Workflow for VS38 immunohistochemical staining.



Experimental Protocols

Protocol 1: Flow Cytometry for Plasma Cell Detection in Bone Marrow Aspirates

This protocol outlines the steps for the simultaneous staining of cell surface markers and intracellular VS38.

Materials:

- Bone marrow aspirate collected in an appropriate anticoagulant (e.g., EDTA).
- Phosphate-Buffered Saline (PBS).
- Cell Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide).
- Fixation Buffer (e.g., 1% paraformaldehyde in PBS).
- Permeabilization Buffer (e.g., 0.1% saponin in Cell Staining Buffer).
- Fluorochrome-conjugated antibodies for surface markers (e.g., CD138, CD45, CD19).
- Fluorochrome-conjugated VS38c antibody.
- Fc block (optional).
- · Flow cytometer.

Procedure:

- Sample Preparation:
 - Prepare a single-cell suspension from the bone marrow aspirate. Red blood cell lysis may be required.
 - Adjust the cell concentration to 1 x 10⁶ cells/mL in Cell Staining Buffer.
- Surface Staining:
 - Aliquot 100 μL of the cell suspension into flow cytometry tubes.



- (Optional) Add Fc block and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.
- Add the pre-titrated amounts of fluorochrome-conjugated surface marker antibodies.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Cell Staining Buffer, centrifuging at 300-400 x g for 5 minutes.

Fixation:

- Resuspend the cell pellet in 100 μL of Fixation Buffer.
- Incubate for 15-20 minutes at room temperature in the dark.
- Wash once with 2 mL of Cell Staining Buffer.
- Permeabilization and Intracellular Staining:
 - Resuspend the fixed cells in 100 μL of Permeabilization Buffer.
 - Add the pre-titrated amount of fluorochrome-conjugated VS38c antibody.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of Permeabilization Buffer. Note: It is important to keep the
 cells in a saponin-containing buffer during the washing steps as saponin-based
 permeabilization is reversible.
- Acquisition and Analysis:
 - Resuspend the final cell pellet in 300-500 μL of Cell Staining Buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software. Plasma cells are identified based on their light scatter properties and expression of CD138 and VS38.

Methodological & Application





Protocol 2: Immunohistochemistry for Plasma Cell Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general guideline for the immunohistochemical staining of VS38 on FFPE tissue sections. Optimization may be required for specific tissues and antibodies.

Materials:

- FFPE tissue sections (4-5 μm) on charged slides.
- Xylene or a xylene substitute.
- Ethanol (100%, 95%, 70%).
- Deionized water.
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0).
- Hydrogen Peroxide Block (e.g., 3% H2O2 in methanol).
- Blocking Buffer (e.g., 1% BSA or normal serum in PBS).
- Primary antibody: VS38c.
- Biotinylated secondary antibody and streptavidin-HRP conjugate, or a polymer-based detection system.
- DAB chromogen substrate kit.
- Hematoxylin counterstain.
- Mounting medium.

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) two times for 5 minutes each.



- Immerse in 100% ethanol two times for 3 minutes each.
- Immerse in 95% ethanol for 3 minutes.
- Immerse in 70% ethanol for 3 minutes.
- Rinse in deionized water.
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Buffer.
 - Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
 - Allow the slides to cool to room temperature (approximately 20 minutes).
 - Rinse with PBS.
- Blocking:
 - Incubate sections with Hydrogen Peroxide Block for 10 minutes to quench endogenous peroxidase activity.
 - Rinse with PBS.
 - Incubate with Blocking Buffer for 30 minutes to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate sections with the VS38c primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.
- Detection:
 - Rinse with PBS.
 - Incubate with the secondary antibody according to the detection system manufacturer's instructions.



- · Rinse with PBS.
- Incubate with the streptavidin-HRP or polymer-based reagent.
- Rinse with PBS.
- Chromogen Application:
 - Apply the DAB chromogen substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).
 - Rinse with deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Rinse with water.
 - Dehydrate through graded ethanols and xylene.
 - Mount with a permanent mounting medium.
- Analysis:
 - Examine the slides under a microscope. Plasma cells will show strong cytoplasmic staining.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Plasma Cell Detection Using VS38]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560057#how-to-use-vs38-for-plasma-cell-detection]

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